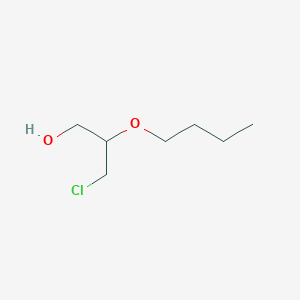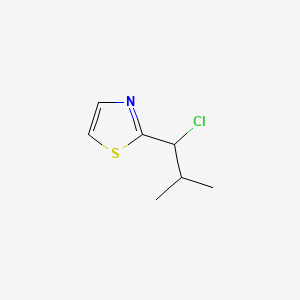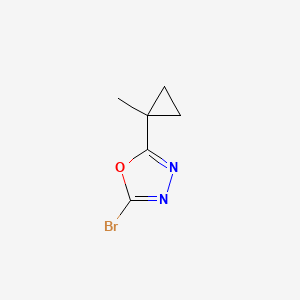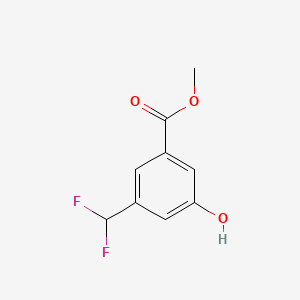![molecular formula C17H22FNO5 B13464917 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring substituted with a tert-butoxycarbonyl-protected amino group and a 2-fluoro-6-methoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable dienes and alkenes under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutane derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.
Attachment of the Fluoro-Methoxyphenyl Group: The 2-fluoro-6-methoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups, such as acetyl or benzoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Acetylated or benzoylated derivatives
科学的研究の応用
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes, thereby inhibiting their catalytic activity.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-chloro-6-methoxyphenyl)cyclobutane-1-carboxylic acid
- Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-ethoxyphenyl)cyclobutane-1-carboxylic acid
Uniqueness
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 2-fluoro-6-methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
分子式 |
C17H22FNO5 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-(2-fluoro-6-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-10,14(20)21)13-11(18)6-5-7-12(13)23-4/h5-7,10H,8-9H2,1-4H3,(H,19,22)(H,20,21) |
InChIキー |
OGQASWKELGSAGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C=CC=C2F)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
![2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13464851.png)
![2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B13464858.png)

![Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B13464866.png)



![Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate](/img/structure/B13464907.png)



